N1-(3,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide
Description
N1-(3,4-Dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide is an oxalamide derivative characterized by a central oxalyl diamide scaffold, with substituents at both nitrogen termini. The N1 position is substituted with a 3,4-dimethoxyphenyl group, while the N2 position features a 3-morpholinopropyl chain. This compound belongs to a broader class of synthetic oxalamides, which are frequently explored for applications in pharmaceuticals, agrochemicals, and flavoring agents due to their structural versatility and tunable physicochemical properties.
The morpholinopropyl group introduces a heterocyclic amine, which may improve water solubility and modulate interactions with biological targets.
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-23-14-5-4-13(12-15(14)24-2)19-17(22)16(21)18-6-3-7-20-8-10-25-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADCUPLYLNVKIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3,4-dimethoxyphenylamine and 3-morpholin-4-ylpropylamine.
Coupling Reaction: The intermediate amines are then coupled using a suitable coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the oxamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring and dimethoxyphenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Oxalamides
Structural Insights :
- The morpholinopropyl chain likely improves aqueous solubility relative to pyridine-containing analogues, as morpholine is more polar.
Toxicological Profiles
Toxicological data from animal studies (e.g., NOEL values) highlight substituent-dependent safety profiles:
Table 2: Toxicological Data for Selected Compounds
*Estimated based on structural similarity to compounds 1768 and 1775.
Key Findings :
- Methoxy positioning: 3,4-Dimethoxy substitution (as in 1777) correlates with lower NOEL values (8.36 mg/kg/day) compared to 2,4-dimethoxy derivatives (100 mg/kg/day), suggesting higher toxicity with para-substitution.
- Morpholine vs.
Metabolic Pathways
Common pathways for oxalamides include:
Hydrolysis : Cleavage of the oxalyl diamide bond.
Oxidation: Of aromatic methoxy groups or alkyl/morpholino chains.
Conjugation : Glucuronidation of hydroxylated metabolites.
Morpholine-specific metabolism : The morpholine ring may undergo oxidation to form morpholine N-oxide, a less reactive metabolite, whereas pyridine rings are prone to generate reactive intermediates.
Recommendations :
- Prioritize in vitro metabolic studies using liver microsomes.
- Compare bioavailability with pyridine-containing analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
